molecular formula C11H10O3 B13618126 2-Oxo-5-phenylpent-4-enoic acid

2-Oxo-5-phenylpent-4-enoic acid

Cat. No.: B13618126
M. Wt: 190.19 g/mol
InChI Key: QFPRWLORAZXVKK-QPJJXVBHSA-N
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Description

2-Oxo-5-phenylpent-4-enoic acid is a substituted pentenoic acid featuring a ketone group at the C2 position and a phenyl substituent at the C5 position (Figure 1). The compound’s conjugated system (α,β-unsaturated ketone and carboxylic acid) suggests reactivity typical of keto-enoic acids, such as participation in nucleophilic additions, redox reactions, and metal coordination .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(E)-2-oxo-5-phenylpent-4-enoic acid

InChI

InChI=1S/C11H10O3/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,13,14)/b7-4+

InChI Key

QFPRWLORAZXVKK-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC(=O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CCC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Olefination and Oxidation Strategy

One common synthetic route to this compound involves the olefination of appropriate aldehydes followed by oxidation steps. This approach typically uses phosphonate reagents and bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the carbon-carbon double bond in the pentenoic acid chain.

General Olefination Procedure (Adapted from RSC Chemical Science Supplementary Information):

  • In a dry round-bottom flask, anhydrous lithium chloride (LiCl) and a phosphopropionate reagent are dissolved in dry acetonitrile.
  • DBU is added dropwise to initiate the olefination reaction.
  • The aldehyde substrate (e.g., 3-phenylpropanal) is added at 0°C.
  • The reaction is monitored by thin-layer chromatography (TLC) until complete conversion.
  • Quenching is performed with saturated ammonium chloride solution, followed by extraction with dichloromethane.
  • The crude product is purified by flash chromatography to afford the unsaturated aldehyde intermediate.
  • Subsequent oxidation using Dess-Martin periodinane (DMP) converts the aldehyde to the corresponding acid or ketone as needed.

This method yields (E)-5-phenylpent-2-enal or related derivatives in moderate to high yields (up to 97%) with good stereoselectivity.

Enzymatic Hydrolysis and Chemoenzymatic One-Pot Synthesis

A chemoenzymatic approach has been developed to synthesize α-hydroxy half-esters and related compounds, which can be adapted for the preparation of this compound derivatives.

  • The process begins with a-Wittig rearrangement catalyzed by calcium ions (Ca^2+) and organocatalysts to form rearranged intermediates.
  • Enzymatic hydrolysis using pig liver esterase (PLE) is then applied in the same reaction vessel to convert intermediates into the desired acid.
  • Reaction conditions such as buffer pH, temperature, and co-solvents (e.g., DMSO) are optimized to maximize conversion and enantioselectivity.
  • The final product is isolated by acidification and extraction followed by chromatographic purification.

This one-pot method achieves full conversion with enantioselectivities up to 85% for major diastereoisomers and is scalable for preparative purposes.

Synthesis via Polyketide Synthase Pathways (Biosynthetic Approach)

In biochemical studies, this compound has been synthesized by enzymatic pathways mimicking natural polyketide synthase activity.

  • The compound is obtained by hydrolysis of feruloyldiketide-CoA intermediates.
  • Hydrolysis is performed under alkaline conditions (1 M KOH at 65°C for 10 minutes).
  • The product is then acidified and purified.
  • Identification is confirmed by LC-ESI MS/MS analysis comparing to synthetic standards.

This biosynthetic approach provides insight into natural product formation and offers a route to obtain the compound in a biologically relevant context.

Manganese(III) Acetate-Mediated Oxidative Cyclization

Another synthetic method involves oxidative cyclization mediated by manganese(III) acetate:

  • A precursor such as 4-phenylpent-4-enoic acid is treated with manganese(III) acetate in acetic acid.
  • The reaction is carried out at 0°C to room temperature over several hours.
  • Workup involves extraction, acidification, and chromatographic purification.
  • The method yields the target compound or related keto acids with characteristic NMR signals confirming the structure.

This method is useful for introducing keto groups adjacent to alkenes in the pentenoic acid framework.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes Reference
Olefination with Phosphopropionate + DBU + DMP oxidation LiCl, DBU, dry acetonitrile, aldehyde substrate, DMP Up to 97 High stereoselectivity, flash chromatography purification
Chemoenzymatic One-Pot Synthesis Ca^2+ catalyst, organocatalyst, PLE enzyme, buffer pH 8.0, DMSO co-solvent Full conversion, 85% ee One-pot reaction, enantioselective, scalable
Biosynthetic Hydrolysis of Feruloyldiketide-CoA 1 M KOH hydrolysis, acidification, LC-ESI MS analysis Not specified Mimics natural biosynthesis, enzymatic pathway
Manganese(III) Acetate Oxidative Cyclization Mn(OAc)_3, acetic acid, 0°C to RT, chromatographic purification Not specified Introduces keto group, oxidative conditions

Analytical and Research Outcomes

  • Spectroscopic Characterization: The synthesized this compound and its intermediates have been characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry. Key peaks include aldehyde or keto carbonyl signals around 1780 cm^-1 (IR), aromatic protons around 7.3–7.5 ppm (^1H NMR), and alkene protons near 5.1–5.4 ppm.

  • Stereochemical Purity: Enantioselectivities in chemoenzymatic methods reach up to 85% ee, with diastereomeric ratios monitored by HPLC and chiral chromatography.

  • Yields and Purity: Yields vary by method but can reach up to 97% in olefination-oxidation sequences. Purity is ensured by flash chromatography and recrystallization.

  • Reaction Optimization: Parameters such as temperature, solvent, catalyst loading, and pH are critical for maximizing yield and selectivity, especially in enzymatic and chemoenzymatic syntheses.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-5-phenylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Oxo-5-phenylpent-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-5-phenylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in keto-acid metabolism. The compound’s keto group can undergo nucleophilic attack, leading to various biochemical transformations .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Below is a comparative analysis of 2-oxo-5-phenylpent-4-enoic acid and related compounds, focusing on structural features, functional groups, and inferred properties.

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Key Functional Groups Substituents Chain Length Notable Features
This compound* C₁₁H₁₀O₃ Carboxylic acid, α,β-unsaturated ketone Phenyl (C5) 5-carbon Extended conjugation; aryl group at terminal position
2-Oxo-4-phenylbut-3-enoic acid C₁₀H₈O₃ Carboxylic acid, α,β-unsaturated ketone Phenyl (C4) 4-carbon Shorter chain; phenyl closer to ketone
5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid C₁₇H₁₃ClO₂ Carboxylic acid, double bond (C2) 4-Chlorophenyl (C5), phenyl (C3) 5-carbon Diaryl substitution; halogen enhances lipophilicity
(2E)-4-Oxo-2-pentenoic acid C₅H₆O₃ Carboxylic acid, α,β-unsaturated ketone None 5-carbon No aryl groups; simpler structure
4-(5-Ethylthiophen-2-yl)-4-oxobut-2-enoic acid C₁₀H₁₀O₃S Carboxylic acid, α,β-unsaturated ketone Thiophene (C4) 4-carbon Heterocyclic substituent; sulfur enhances electronic diversity

*Inferred structure based on nomenclature and analogs.

Physicochemical Properties

  • Solubility: The phenyl group in this compound likely reduces water solubility compared to non-aromatic analogs like (2E)-4-oxo-2-pentenoic acid . Thiophene-containing analogs (e.g., ) may exhibit intermediate solubility due to sulfur’s polarity.
  • Acidity: The electron-withdrawing ketone and phenyl groups increase the acidity of the carboxylic acid compared to unsubstituted enoic acids. This effect is stronger than in 4-oxo-2-pentenoic acid due to the phenyl group’s resonance withdrawal .
  • Thermal Stability: Extended conjugation in this compound may enhance stability relative to shorter-chain analogs like 2-oxo-4-phenylbut-3-enoic acid .

Q & A

Q. What are the primary synthetic routes for 2-Oxo-5-phenylpent-4-enoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Claisen condensation between phenylacetyl-CoA and malonyl-CoA analogs, leveraging Type III polyketide synthases (PKS) to control ketide elongation and cyclization . Chemical synthesis often employs α,β-unsaturated ketone intermediates , with yields optimized by adjusting solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C). Purification typically involves silica gel chromatography or recrystallization, with purity verified via HPLC (>95%). Key challenges include avoiding premature decarboxylation and managing stereochemical outcomes.
Synthesis Method Key Reagents/ConditionsYield RangePurity (HPLC)
Enzymatic (Type III PKS)Phenylacetyl-CoA, malonyl-CoA40–60%90–95%
Chemical (Claisen)Ethyl acetoacetate, phenyl Grignard50–70%85–90%

Q. How is the structural integrity of this compound validated in research settings?

  • Methodological Answer : Structural characterization relies on NMR (¹H, ¹³C, DEPT-135) to confirm the α,β-unsaturated ketone (δ 6.8–7.2 ppm for vinyl protons) and phenyl group (δ 7.3–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: 220.0735). X-ray crystallography may resolve stereochemistry, though crystal growth is challenging due to the compound’s hygroscopic nature. Compare spectral data with analogs like 3-Oxo-5-phenylpent-4-enoic acid to distinguish positional isomerism .

Q. What are the known biological roles or preliminary interactions of this compound?

  • Methodological Answer : While direct studies on this compound are limited, structurally related α,β-unsaturated ketones exhibit inhibitory effects on cyclooxygenase-2 (COX-2) and interactions with glutathione transferases. Preliminary assays (e.g., enzyme kinetics, fluorescence quenching) can screen for binding affinity. Use microscale thermophoresis (MST) to quantify interactions with proteins like serum albumin (Kd ~10–100 µM) .

Advanced Research Questions

Q. How do microbial degradation pathways process structurally similar α,β-unsaturated ketones, and what insights apply to this compound?

  • Methodological Answer : Gram-positive bacteria like Staphylococcus spp. degrade analogous compounds via meta-cleavage pathways involving dioxygenases (e.g., Phenanthrene 1,2-dioxygenase). For this compound, hypothesize a pathway yielding salicylic acid derivatives through 2,3-dioxygenase activity , followed by catechol ring fission. Use LC-MS/MS to track metabolites like trans-2,3-dioxo intermediates and confirm plasmid-encoded catabolic genes via plasmid curing assays .
Proposed Degradation Step Key Enzymes/IntermediatesAnalytical Tools
Initial oxidationDioxygenaseGC-MS, isotopic labeling
Meta-cleavage2,3-DioxygenaseLC-HRMS
Ring fissionCatechol-2,3-dioxygenaseNMR, enzyme assays

Q. What computational strategies predict the compound’s reactivity or interactions with biological targets?

  • Methodological Answer : Quantum mechanical calculations (DFT) model the electrophilicity of the α,β-unsaturated ketone, predicting sites for nucleophilic attack (e.g., Michael addition by glutathione). Molecular docking (AutoDock Vina) simulates binding to COX-2 (PDB ID: 5KIR), with scoring functions prioritizing poses with hydrogen bonds to Arg120/Tyr355. Validate predictions via QSAR using logP and Hammett constants .

Q. How can researchers resolve contradictions in experimental data, such as variable enzymatic activity or solubility?

  • Methodological Answer : Discrepancies in enzymatic assays may arise from metal ion cofactors (e.g., Mg²⁺ vs. Mn²⁺) or redox conditions. For solubility issues, test co-solvents (DMSO <10% v/v) or formulate as a sodium salt. Use design of experiments (DoE) to statistically optimize parameters like pH (6.5–7.5) and ionic strength. Cross-validate results with orthogonal methods (e.g., ITC vs. SPR for binding studies) .

Q. What genetic or plasmid-encoded factors influence the compound’s microbial metabolism?

  • Methodological Answer : Plasmid-encoded catabolic operons (e.g., nah or phn clusters) in Staphylococcus spp. regulate dioxygenase expression. Use conjugation assays to transfer plasmids to non-degrading strains and monitor metabolic competence via growth curves (phenanthrene as carbon source). Knockout mutants (CRISPR-Cas9) of putative dioxygenase genes (e.g., phnA1) can confirm enzymatic roles .

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